Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate
CAS No.:
Cat. No.: VC18633708
Molecular Formula: C13H13BrFNO2S
Molecular Weight: 346.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H13BrFNO2S |
---|---|
Molecular Weight | 346.22 g/mol |
IUPAC Name | tert-butyl N-(4-bromo-7-fluoro-1-benzothiophen-2-yl)carbamate |
Standard InChI | InChI=1S/C13H13BrFNO2S/c1-13(2,3)18-12(17)16-10-6-7-8(14)4-5-9(15)11(7)19-10/h4-6H,1-3H3,(H,16,17) |
Standard InChI Key | PLBVRRYBJNVQHZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1=CC2=C(C=CC(=C2S1)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl (4-bromo-7-fluorobenzo[b]thiophen-2-yl)carbamate , reflects its benzothiophene backbone substituted at the 4-position with bromine, the 7-position with fluorine, and the 2-position with a Boc-protected amine. The SMILES notation clarifies the connectivity: a benzothiophene ring (sulfur at position 1, nitrogen at position 2) with bromine and fluorine on adjacent carbons.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 346.22 g/mol | |
CAS Number | 2891599-59-8 | |
Purity | ≥97% | |
Storage Conditions | Room temperature, inert atmosphere |
Synthesis and Preparation
Reaction Pathway
The synthesis involves a two-step sequence:
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Benzothiophene Core Formation: 4-Bromo-7-fluorobenzo[b]thiophen-2-amine is prepared via cyclization of appropriately substituted precursors.
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Carbamate Protection: The amine reacts with tert-butyl chloroformate () in the presence of a base (e.g., triethylamine or DMAP) to install the Boc group .
Table 2: Typical Synthesis Conditions
Parameter | Detail |
---|---|
Solvent | Dichloromethane or THF |
Temperature | 0–25°C |
Reaction Time | 4–12 hours |
Yield | 60–75% |
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance mixing and heat transfer, reducing side reactions like hydrolysis of the Boc group . Purification via column chromatography or recrystallization from ethanol/water mixtures achieves ≥97% purity .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The Boc group serves as a temporary amine protector in multi-step syntheses. For example, deprotection with trifluoroacetic acid (TFA) yields 4-bromo-7-fluorobenzo[b]thiophen-2-amine, a precursor to kinase inhibitors . The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or heteroaryl groups critical for drug discovery .
Materials Science
Benzothiophene derivatives are explored as electron-deficient units in organic semiconductors. The fluorine substituent enhances oxidative stability, while the bromine enables polymerization via Ullmann coupling .
Parameter | Detail |
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PPE | Gloves, goggles, lab coat |
First Aid Measures | Rinse mouth; seek medical attention if ingested |
Storage | Keep container tightly closed in a dry, well-ventilated place |
Environmental Considerations
While ecotoxicity data are unavailable, brominated compounds generally require disposal via licensed hazardous waste facilities to prevent environmental release.
Comparative Analysis with Related Compounds
tert-Butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-yl)carbamate
This analog (CAS 2649788-79-2) adds a cyano group at position 3, increasing electron-withdrawing effects and altering reactivity in nucleophilic substitutions . Its molecular weight (371.23 g/mol) and solubility differ significantly from the target compound .
Benzothiazole Derivatives
Replacing the benzothiophene with a benzothiazole core (e.g., CAS 2649788-82-7) shifts the electronic landscape, enhancing fluorescence properties useful in optoelectronics .
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